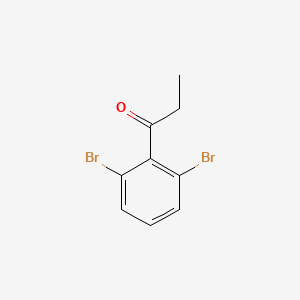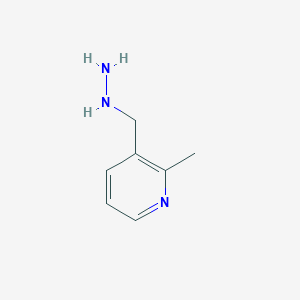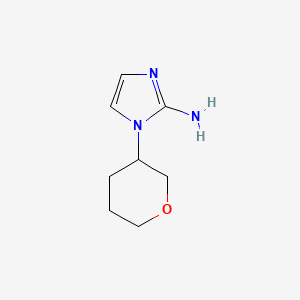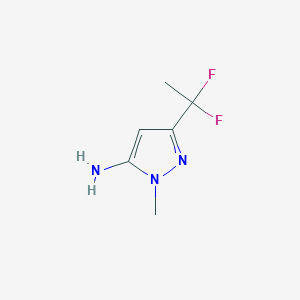
4-Fluoro-2-isobutoxybenzenethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-2-isobutoxybenzenethiol is an organic compound characterized by the presence of a fluorine atom, an isobutoxy group, and a thiol group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-isobutoxybenzenethiol typically involves the following steps:
Starting Material: The synthesis begins with 4-fluorophenol.
Etherification: The hydroxyl group of 4-fluorophenol is converted to an isobutoxy group using isobutyl bromide in the presence of a base such as potassium carbonate.
Thiol Formation: The resulting 4-fluoro-2-isobutoxybenzene is then subjected to thiolation using thiourea followed by hydrolysis to introduce the thiol group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Types of Reactions:
Oxidation: The thiol group in this compound can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction: The compound can undergo reduction reactions, particularly at the fluorine-substituted position, using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Fluorine-substituted benzene derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Fluoro-2-isobutoxybenzenethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-Fluoro-2-isobutoxybenzenethiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their function. The fluorine atom can also influence the compound’s reactivity and binding affinity through electronic effects.
Comparaison Avec Des Composés Similaires
4-Fluoro-2-methoxybenzenethiol: Similar structure but with a methoxy group instead of an isobutoxy group.
4-Fluoro-2-ethoxybenzenethiol: Contains an ethoxy group instead of an isobutoxy group.
4-Fluoro-2-propoxybenzenethiol: Features a propoxy group instead of an isobutoxy group.
Uniqueness: 4-Fluoro-2-isobutoxybenzenethiol is unique due to the presence of the isobutoxy group, which can impart different steric and electronic properties compared to other alkoxy-substituted analogs. This can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications.
Propriétés
Formule moléculaire |
C10H13FOS |
|---|---|
Poids moléculaire |
200.27 g/mol |
Nom IUPAC |
4-fluoro-2-(2-methylpropoxy)benzenethiol |
InChI |
InChI=1S/C10H13FOS/c1-7(2)6-12-9-5-8(11)3-4-10(9)13/h3-5,7,13H,6H2,1-2H3 |
Clé InChI |
GDSBRYHRXSACHF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC1=C(C=CC(=C1)F)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[(2S)-1-hydroxybutan-2-yl]amino}pyridine-2-carbonitrile](/img/structure/B13083472.png)



![[2-(2,4-Dichloro-benzoylamino)-acetylamino]acetic acid](/img/structure/B13083503.png)



![2-amino-N-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide](/img/structure/B13083518.png)




![{3-[2-(Azepan-1-yl)ethoxy]phenyl}boronic acid](/img/structure/B13083541.png)
